

(Z/E)-GW406108X: A Dual Inhibitor of Kif15 and ULK1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z/E)-GW406108X

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An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Promising Chemical Probe

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of **(Z/E)-GW406108X**, a potent dual inhibitor of the mitotic kinesin Kif15 and the autophagy-initiating kinase ULK1. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical biology who are interested in the molecular mechanisms of mitosis and autophagy, and in the development of novel therapeutic agents targeting these pathways.

Discovery

(Z/E)-GW406108X was identified as a potent inhibitor of Kif15 through a screening of the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS)[1]. Originally developed as a kinase inhibitor, its activity against the kinesin motor protein Kif15 was a significant finding, highlighting the potential for cross-reactivity of kinase inhibitors with other ATP-binding proteins[1]. Further investigation revealed that GW406108X also potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1), a key regulator of the autophagy pathway[2]. This dual activity makes **(Z/E)-GW406108X** a valuable tool for studying the interplay between mitosis and autophagy, and a potential starting point for the development of therapeutics for diseases where both pathways are dysregulated, such as cancer.

Synthesis

While a detailed, step-by-step protocol for the synthesis of **(Z/E)-GW406108X** is not publicly available in the primary literature, the synthesis of its analogs has been described[1]. Based on the provided reaction scheme for these analogs, a plausible synthetic route for **(Z/E)-GW406108X** can be inferred. The synthesis likely involves a Friedel-Crafts reaction of oxindole to introduce the furan-2-carbonyl moiety at the 5-position, followed by a condensation reaction with 3,5-dichloro-4-hydroxybenzaldehyde to yield the final product[1]. The "(Z/E)" designation indicates that the compound is a mixture of geometric isomers around the exocyclic double bond[3][4].

Experimental Protocol (Inferred):

Step 1: Synthesis of 5-(furan-2-carbonyl)-1H-indol-2(3H)-one (Intermediate II) A mixture of oxindole (I) and furan-2-carbonyl chloride in a suitable solvent (e.g., dichloromethane) would be treated with a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature. The reaction would be monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture would be quenched with ice-water and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography to yield the intermediate (II)[1].

Step 2: Synthesis of (Z/E)-3-((3,5-dichloro-4-hydroxyphenyl)methylene)-5-(furan-2-carbonyl)-1H-indol-2(3H)-one (GW406108X) The intermediate 5-(furan-2-carbonyl)-1H-indol-2(3H)-one (II) and 3,5-dichloro-4-hydroxybenzaldehyde would be dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine or pyrrolidine) would be added, and the mixture would be heated to reflux. The reaction progress would be monitored by TLC. After completion, the reaction mixture would be cooled, and the precipitated product would be collected by filtration, washed with a cold solvent, and dried to afford **(Z/E)-GW406108X** (III) as a mixture of isomers[1].

Biological Activity and Mechanism of Action

(Z/E)-GW406108X exhibits a dual inhibitory activity against two distinct and crucial cellular targets: the mitotic kinesin Kif15 and the serine/threonine kinase ULK1.

Inhibition of Kif15 and Disruption of Mitosis

Kif15 is a plus-end directed microtubule motor protein of the kinesin-12 family that plays a role in establishing a bipolar spindle during mitosis, particularly in the absence of the primary mitotic kinesin, Eg5[1]. Inhibition of Kif15 can lead to mitotic arrest and cell death, making it an attractive target for cancer therapy[1]. GW406108X was shown to inhibit the ATPase activity of Kif15 and to impair its microtubule gliding function[1].

Inhibition of ULK1 and Modulation of Autophagy

ULK1 is a key initiator of autophagy, a cellular recycling process that is essential for cellular homeostasis but can also promote cancer cell survival under stress[2][5]. GW406108X is an ATP-competitive inhibitor of ULK1 kinase activity[2]. By inhibiting ULK1, GW406108X blocks the initiation of the autophagic process. It has been shown to reduce the starvation-induced phosphorylation of ATG13, a direct substrate of ULK1[2][5]. Notably, the inhibitory effect of GW406108X on autophagy is independent of the upstream mTOR and AMPK signaling pathways[2][4].

Quantitative Data

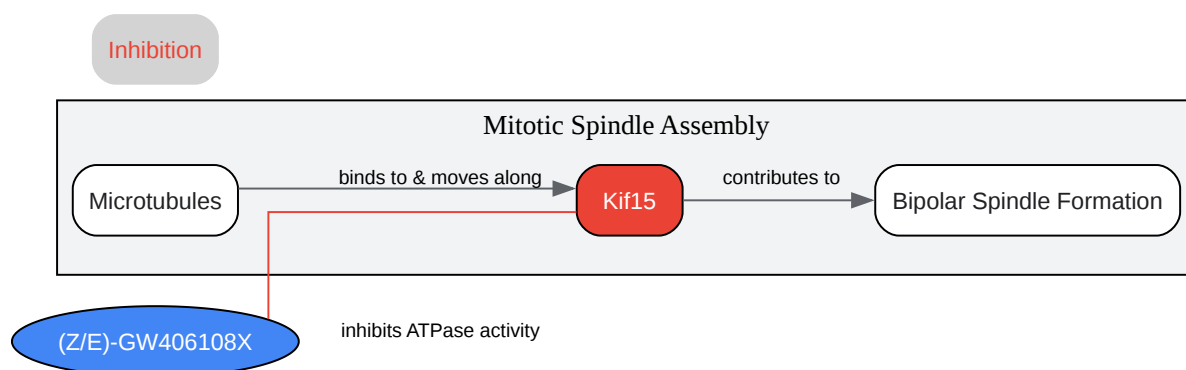
The following tables summarize the reported in vitro inhibitory activities of GW406108X against its primary targets and other related kinases.

Table 1: In Vitro Inhibitory Activity of GW406108X

Target	Assay	IC50 / pIC50	Reference
Kif15	ATPase Assay	0.82 μ M	[1][4]
ULK1	Kinase Assay	pIC50 = 6.37 (427 nM)	[2][4]
AMPK	Kinase Assay	pIC50 = 6.38 (417 nM)	[2]
VPS34	Kinase Assay	pIC50 = 6.34 (457 nM)	[2]

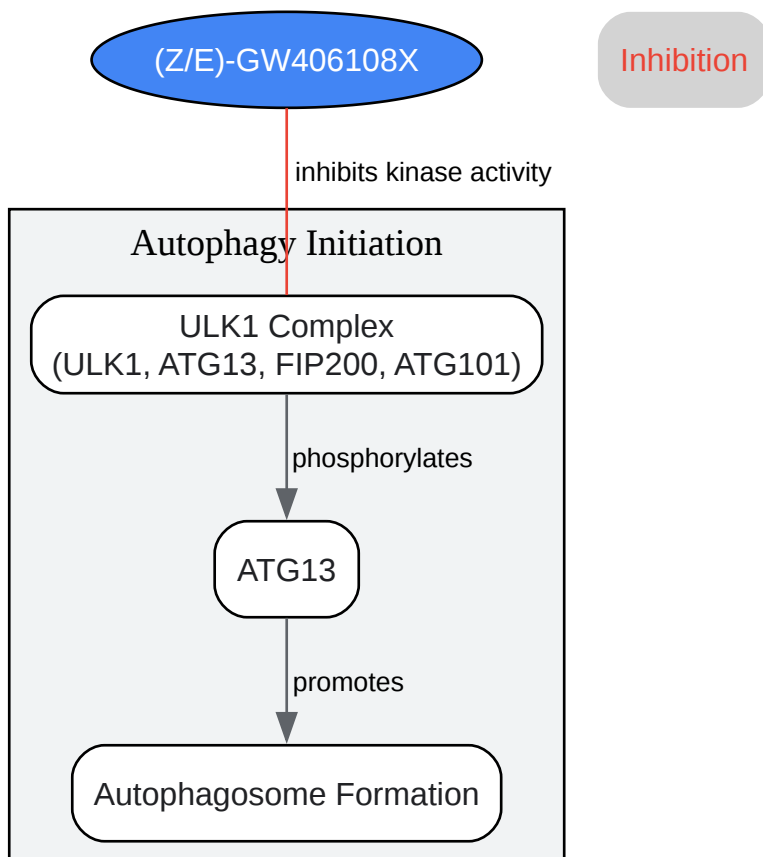
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by GW406108X and a general workflow for its characterization.



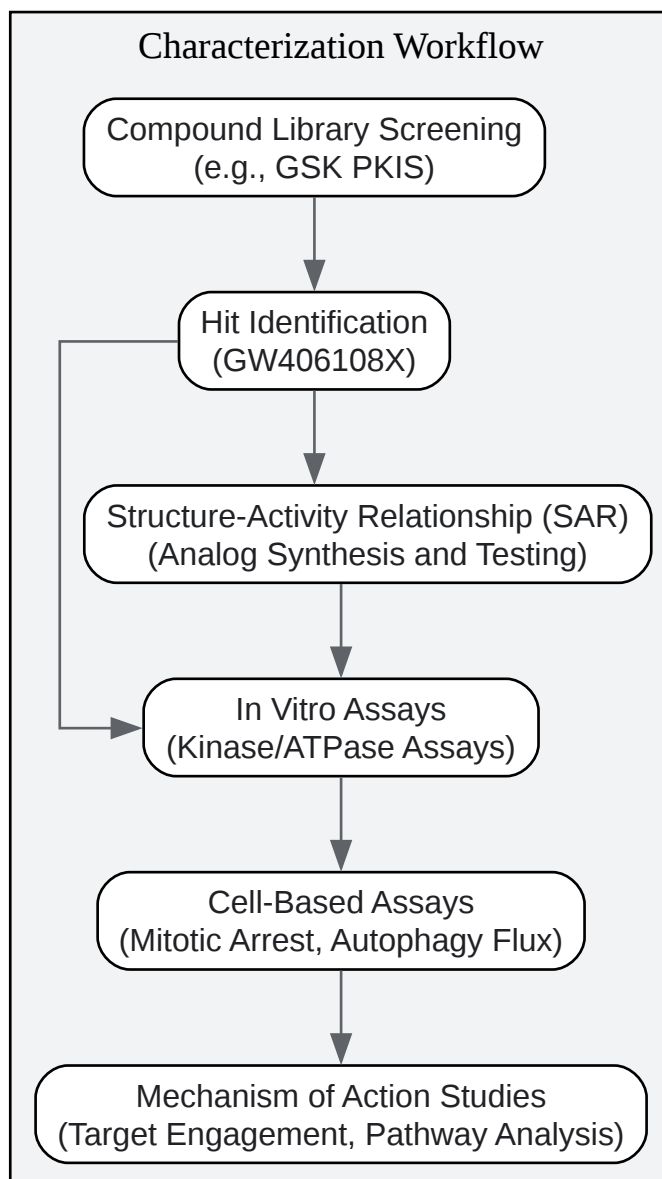
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Caption: Inhibition of Kif15 by **(Z/E)-GW406108X** disrupts bipolar spindle formation.



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Caption: **(Z/E)-GW406108X** inhibits the ULK1 complex, blocking autophagy initiation.

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Caption: General experimental workflow for the discovery and characterization of GW406108X.

Conclusion

(Z/E)-GW406108X is a unique small molecule that dually inhibits the mitotic kinesin Kif15 and the autophagy-initiating kinase ULK1. Its discovery and characterization have provided valuable insights into the functions of these two important cellular players. As a readily available chemical probe, it serves as a powerful tool for dissecting the complex relationship between cell division and cellular recycling pathways. Furthermore, the oxindole scaffold of GW406108X presents a promising starting point for the development of more potent and selective inhibitors with potential therapeutic applications in oncology and other diseases characterized by aberrant mitosis and autophagy. Further research is warranted to explore the full therapeutic potential of targeting both Kif15 and ULK1.

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- To cite this document: BenchChem. [(Z/E)-GW406108X: A Dual Inhibitor of Kif15 and ULK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602791#discovery-and-synthesis-of-z-e-gw406108x]

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